4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one
Description
Properties
CAS No. |
2181620-71-1 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
4-methyl-1-phenyl-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13(2)12-15(17-10-6-7-11-17)16(18)14-8-4-3-5-9-14/h3-5,8-9,13,15H,6-7,10-12H2,1-2H3 |
InChI Key |
UOZWZANRCOALQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)C1=CC=CC=C1)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically follows a multi-step process starting from 4-methylpropiophenone or related aryl ketones, proceeding through α-bromination and subsequent nucleophilic substitution with pyrrolidine. The key steps are:
Step 1: Friedel-Crafts Acylation
Preparation of 4-methylpropiophenone by Friedel-Crafts acylation of toluene with propionyl chloride or an equivalent acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).Step 2: α-Bromination of the Ketone
The 4-methylpropiophenone is brominated at the α-position to the ketone using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to yield 2-bromo-1-(4-methylphenyl)pentan-1-one.Step 3: Nucleophilic Substitution with Pyrrolidine
The α-bromoketone intermediate is reacted with pyrrolidine in an ether solvent (e.g., diethyl ether or ethanol) at low temperature (ice bath) and then stirred at room temperature for 1 to 24 hours. This step replaces the bromine with the pyrrolidine ring, forming the target compound.Step 4: Purification and Salt Formation
The crude product is extracted, washed, and purified by recrystallization from ethanol/ether mixtures. The free base can be converted to its hydrochloride salt by treatment with ethereal hydrogen chloride to improve stability and solubility.
This method is described in detail in the literature, including the work by Meltzer et al. (2006), which provides a general procedure for 1-aryl-2-pyrrolidin-1-yl-pentan-1-ones synthesis.
Detailed Reaction Conditions and Workup
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Friedel-Crafts Acylation | Toluene, Propionyl chloride, AlCl3, reflux | Formation of 4-methylpropiophenone |
| 2. α-Bromination | Br2 or NBS, solvent (e.g., CCl4), 0°C to room temp | Bromination at α-position to ketone |
| 3. Nucleophilic Substitution | Pyrrolidine (2.2 eq), Et2O or EtOH, ice bath then RT, 1-24 h | Substitution of bromine by pyrrolidine |
| 4. Purification | Extraction with water and ether, acid-base washes, recrystallization from EtOH/Et2O | Isolation of pure compound and formation of hydrochloride salt |
Research Findings and Analytical Data
Spectroscopic Characterization
1H NMR (Proton Nuclear Magnetic Resonance):
Characteristic signals include aromatic protons (δ ~7.2–7.9 ppm), methylene protons adjacent to the ketone and pyrrolidine nitrogen (δ ~2.0–3.0 ppm), methyl group on the phenyl ring (δ ~2.4 ppm), and aliphatic chain protons (δ ~0.9–1.7 ppm).Purity and Diastereomeric Resolution:
Resolution of racemic mixtures can be achieved by recrystallization of diastereomeric salts formed with chiral acids such as dibenzoyl-D-tartaric acid, allowing isolation of enantiomerically enriched compounds.
Chemical Properties
- The compound is typically isolated as a hydrochloride salt to enhance water solubility and stability.
- It undergoes typical cathinone reactions such as oxidation to carboxylic acids or reduction to alcohols under appropriate conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In analytical chemistry, 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one is utilized as a reference standard for identifying and quantifying synthetic cathinones. Its structural characteristics allow it to serve as a benchmark in various chemical analyses, particularly in the study of new psychoactive substances (NPS) .
Biology
The compound has been extensively studied for its effects on neurotransmitter systems. It acts primarily as a norepinephrine-dopamine reuptake inhibitor , leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to other stimulants but with notable selectivity for dopamine and norepinephrine transporters while sparing serotonin transporters. Such properties make it valuable for research into addiction mechanisms and potential therapeutic uses for conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy .
Medicine
While this compound does not have recognized therapeutic applications, its pharmacological profile makes it a subject of interest in medical research. Investigations focus on understanding its central nervous system effects and potential implications for developing new medications targeting similar pathways.
Forensic Science
In forensic laboratories, this compound is employed for the detection of designer drugs . Its presence in biological samples can indicate the use of NPS, aiding in toxicological assessments and legal investigations. The compound's distinct chemical structure facilitates its identification through techniques such as gas chromatography-mass spectrometry (GC-MS) .
Case Studies
Several studies have highlighted the unique properties and implications of this compound:
- Neurotransmitter Interaction : Research demonstrates that this compound selectively inhibits dopamine and norepinephrine transporters, providing insights into its potential as a model for studying stimulant effects on the brain .
- Crystallographic Analysis : Detailed crystallographic studies have characterized various salts of this compound, providing foundational data for understanding its structural properties and reactivity .
- Analytical Method Development : The development of analytical methods using this compound as a standard has improved the detection capabilities for synthetic cathinones in forensic toxicology .
Mechanism of Action
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one acts as a norepinephrine-dopamine reuptake inhibitor. It inhibits the uptake of these neurotransmitters, leading to increased levels in the synaptic cleft and prolonged stimulation of the central nervous system . This mechanism is similar to that of other synthetic cathinones and psychostimulants, such as methamphetamine .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of α-PiHP and Analogous Compounds
Key Observations:
Positional Isomerism: α-PiHP and α-PHP are positional isomers. The methyl group in α-PiHP is at C4 of the pentanone chain, whereas in α-PHP, it is at C5 of a hexanone chain. This difference affects metabolic stability and duration of action .
Side Chain Length : α-PVP lacks a methyl group and has a shorter side chain, resulting in faster onset but shorter duration compared to α-PiHP .
Substituent Effects : MDPV’s methylenedioxy ring enhances lipophilicity and central nervous system penetration, increasing potency .
Legal and Forensic Comparisons
Table 2: Legal Status and Forensic Prevalence
Key Observations:
- α-PiHP’s Schedule II status reflects its global recognition as a high-risk substance, mirroring controls on MDPV and α-PVP .
- α-PiHP and α-PHP are increasingly replacing older cathinones like MDPV due to regulatory evasion .
Metabolic and Analytical Challenges
Synthetic cathinones like α-PiHP are metabolized via N-dealkylation, reduction, and hydroxylation, producing metabolites that complicate forensic detection . Differentiation from analogs requires advanced techniques:
Biological Activity
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, also known as α-PiHP, is a synthetic cathinone belonging to a class of substances that exhibit stimulant properties. This compound has gained attention due to its psychoactive effects and potential for abuse, similar to other stimulants like methamphetamine and cocaine.
- IUPAC Name : this compound
- Molecular Formula : C16H23NO
- Molecular Weight : 245.36 g/mol
- Appearance : White solid material or crystalline powder
α-PiHP functions primarily as a psychostimulant, showing significant activity on the central nervous system (CNS). Laboratory studies indicate that it inhibits the reuptake of neurotransmitters such as dopamine and norepinephrine more effectively than other known stimulants, which contributes to its potent stimulant effects .
Effects and Toxicity
Reports suggest that α-PiHP produces effects comparable to those of cocaine and methamphetamine, leading to increased alertness, euphoria, and energy . However, it also poses risks of severe adverse events, including dependency and overdose. Notably, there have been cases of intoxication leading to fatalities associated with α-PiHP .
Case Studies
Case Study 1 : A study reported a fatality involving an 18-year-old male who exhibited symptoms consistent with intoxication from α-PiHP. Toxicological analysis revealed significant concentrations of the compound in biological specimens, underscoring its potential lethality when consumed .
Case Study 2 : In another instance, users reported stimulant effects similar to other synthetic cathinones. These self-reports highlighted the drug's potential for abuse and dependence, with users describing experiences akin to those induced by a-PVP and a-PHP .
Dependence Potential
Despite the lack of controlled studies specifically investigating the dependence potential of α-PiHP in humans or animals, its pharmacological profile suggests a risk for developing dependence similar to other stimulants like methamphetamine .
Public Health Concerns
The emergence of α-PiHP in various countries has raised alarms regarding its public health implications. It has been implicated in numerous serious adverse events and drug-related deaths, often found in combination with other substances such as opioids and benzodiazepines .
Comparative Analysis with Other Stimulants
| Compound | Mechanism of Action | Abuse Potential | Known Therapeutic Use |
|---|---|---|---|
| α-PiHP | Inhibits dopamine/norepinephrine uptake | High | None |
| Methamphetamine | Increases release of dopamine | High | ADHD, obesity |
| Cocaine | Inhibits dopamine reuptake | High | Local anesthetic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
